molecular formula C12H14BrN3O2 B6315367 5-(Boc-amino)-6-bromo-1H-indazole CAS No. 1799835-16-7

5-(Boc-amino)-6-bromo-1H-indazole

Cat. No. B6315367
CAS RN: 1799835-16-7
M. Wt: 312.16 g/mol
InChI Key: MSTCOTHOOSFIRZ-UHFFFAOYSA-N
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Description

“5-(Boc-amino)-6-bromo-1H-indazole” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of a Boc-protected amine like “this compound” would consist of the amine group bonded to a Boc group, which is a carbamate functional group . The Boc group consists of a carbonyl (C=O) group and an oxygen atom bonded to a tert-butyl group .


Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be cleaved under mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Boc-protected amines in general are stable towards most nucleophiles and bases .

Scientific Research Applications

5-Boc-6-Br-1H-indazole has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including fluorescent probes and small-molecule inhibitors. It has also been used as a research tool for biochemical and physiological studies, as it can be used to study enzyme-mediated reactions, signal transduction pathways, and other biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Boc-6-Br-1H-indazole in laboratory experiments include its versatility and its ability to be used as a building block for a variety of compounds. Additionally, it is relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. The main limitation of using 5-Boc-6-Br-1H-indazole in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

The future directions of 5-Boc-6-Br-1H-indazole research include further study of its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research is needed to better understand its mechanism of action and its potential as a therapeutic agent. Finally, further research is needed to explore its potential as a building block for other compounds and its ability to interact with other biological molecules.

Synthesis Methods

The synthesis of 5-Boc-6-Br-1H-indazole can be accomplished by a variety of methods. The most common method is the reaction of 4-bromo-1H-indazole with 1-bromoacetyl bromide in the presence of a base such as NaOH or KOH. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds in two steps: first, the 1-bromoacetyl bromide is deprotonated to form an anionic intermediate, which then reacts with 4-bromo-1H-indazole to form 5-Boc-6-Br-1H-indazole.

properties

IUPAC Name

tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCOTHOOSFIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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